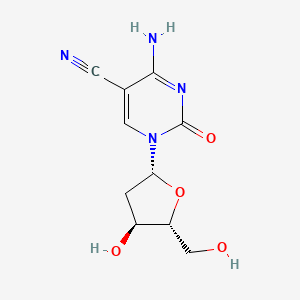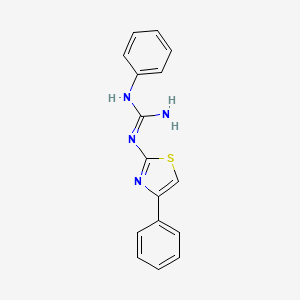
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine typically involves the reaction of phenyl isothiocyanate with guanidine derivatives under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using solvents like polyethylene glycol .
Análisis De Reacciones Químicas
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazolyl rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its antiviral properties, particularly against rhinovirus.
Industry: The compound can be used in the development of antiviral coatings and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine involves its interaction with viral replication processes. It appears to reduce virus replication in the nasal mucosa, thereby diminishing the serum antibody response . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with viral RNA synthesis .
Comparación Con Compuestos Similares
1-Phenyl-3-(4-phenyl-2-thiazolyl) guanidine can be compared with other antiviral compounds such as:
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring structure.
What sets this compound apart is its specific activity against rhinovirus and its potential use as a prophylactic intranasal medication .
Propiedades
Número CAS |
7709-34-4 |
|---|---|
Fórmula molecular |
C16H14N4S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C16H14N4S/c17-15(18-13-9-5-2-6-10-13)20-16-19-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H3,17,18,19,20) |
Clave InChI |
AQAKFENEXJKLOA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC(=N2)/N=C(\N)/NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


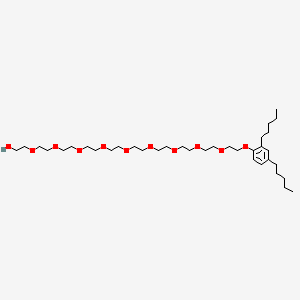
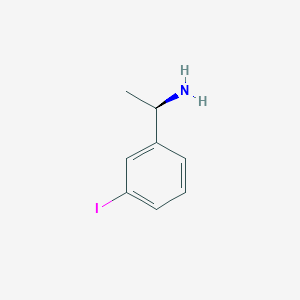
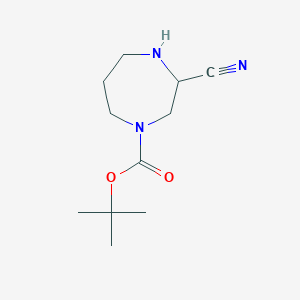


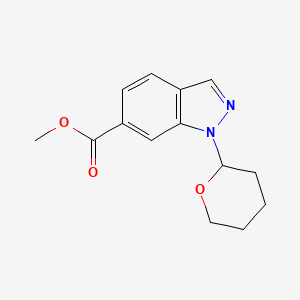



![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
![N-(2-Chloro-phenyl)-2-(4-ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12835715.png)

